molecular formula C70H91N15O26 B034597 Minigastrin, des-trp(1)-asp(5)-leu(12)- CAS No. 101212-63-9

Minigastrin, des-trp(1)-asp(5)-leu(12)-

Katalognummer B034597
CAS-Nummer: 101212-63-9
Molekulargewicht: 1558.6 g/mol
InChI-Schlüssel: ORZPRFPUQBDMNS-MEHQFLSCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Minigastrin, des-trp(1)-asp(5)-leu(12)-, also known as MG11, is a peptide that has been extensively studied for its potential applications in the field of cancer therapy. It is a truncated form of gastrin, a hormone that is produced in the stomach and plays an important role in regulating gastric acid secretion. MG11 has been shown to have a number of biological effects, including the ability to stimulate the growth of certain types of cancer cells. However, it also has potential therapeutic benefits, such as the ability to selectively target cancer cells and induce apoptosis.

Wirkmechanismus

The mechanism of action of Minigastrin, des-trp(1)-asp(5)-leu(12)- is complex and not fully understood. It is known to bind to the gastrin receptor, which is a G protein-coupled receptor that is overexpressed on many cancer cells. This binding activates a number of downstream signaling pathways, including the PI3K/Akt pathway and the MAPK/ERK pathway. These pathways are involved in a variety of cellular processes, including cell proliferation, survival, and apoptosis.

Biochemische Und Physiologische Effekte

Minigastrin, des-trp(1)-asp(5)-leu(12)- has a number of biochemical and physiological effects, many of which are related to its ability to activate the gastrin receptor. It has been shown to stimulate the growth of certain types of cancer cells, including pancreatic cancer cells and neuroblastoma cells. However, it also has potential therapeutic benefits, such as the ability to induce apoptosis in cancer cells and inhibit tumor growth.

Vorteile Und Einschränkungen Für Laborexperimente

One major advantage of Minigastrin, des-trp(1)-asp(5)-leu(12)- is its specificity for the gastrin receptor, which makes it a potentially powerful tool for targeted cancer therapy. However, there are also limitations to its use in lab experiments. For example, its effects can be difficult to study in vitro due to the complex signaling pathways involved. Additionally, its potential toxicity and off-target effects must be carefully evaluated before it can be used in clinical trials.

Zukünftige Richtungen

There are a number of potential future directions for research on Minigastrin, des-trp(1)-asp(5)-leu(12)-. One major area of investigation is the development of more effective targeted therapies based on Minigastrin, des-trp(1)-asp(5)-leu(12)-. This could involve the use of modified versions of the peptide that have improved pharmacokinetic properties or the development of combination therapies that target multiple signaling pathways. Additionally, further studies are needed to fully understand the mechanisms of action of Minigastrin, des-trp(1)-asp(5)-leu(12)- and its potential as a therapeutic agent for a variety of different types of cancer.

Synthesemethoden

Minigastrin, des-trp(1)-asp(5)-leu(12)- can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase synthesis. One common approach involves the use of Fmoc-based solid-phase peptide synthesis, which involves the stepwise addition of amino acid residues to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified using a variety of chromatographic techniques.

Wissenschaftliche Forschungsanwendungen

Minigastrin, des-trp(1)-asp(5)-leu(12)- has been the subject of numerous scientific studies, particularly in the field of cancer research. One major area of investigation has been its potential as a targeted therapy for cancer. Because Minigastrin, des-trp(1)-asp(5)-leu(12)- binds specifically to the gastrin receptor, which is overexpressed on many cancer cells, it has the potential to selectively target cancer cells while sparing normal cells. This could reduce the toxicity associated with traditional chemotherapy and improve patient outcomes.

Eigenschaften

CAS-Nummer

101212-63-9

Produktname

Minigastrin, des-trp(1)-asp(5)-leu(12)-

Molekularformel

C70H91N15O26

Molekulargewicht

1558.6 g/mol

IUPAC-Name

(3S)-3-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C70H91N15O26/c1-32(2)19-40(71)61(102)79-47(25-54(90)91)67(108)83-50(28-57(96)97)69(110)85-51(29-58(98)99)70(111)84-49(27-56(94)95)68(109)81-46(24-53(88)89)63(104)75-34(5)60(101)78-44(22-36-15-17-38(86)18-16-36)62(103)74-31-52(87)76-45(23-37-30-73-41-14-10-9-13-39(37)41)65(106)80-43(20-33(3)4)64(105)82-48(26-55(92)93)66(107)77-42(59(72)100)21-35-11-7-6-8-12-35/h6-18,30,32-34,40,42-51,73,86H,19-29,31,71H2,1-5H3,(H2,72,100)(H,74,103)(H,75,104)(H,76,87)(H,77,107)(H,78,101)(H,79,102)(H,80,106)(H,81,109)(H,82,105)(H,83,108)(H,84,111)(H,85,110)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,98,99)/t34-,40-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI-Schlüssel

ORZPRFPUQBDMNS-MEHQFLSCSA-N

Isomerische SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)N

SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)N

Andere CAS-Nummern

101212-63-9

Sequenz

LDDDDDAYGWLDF

Synonyme

gastrin (21-34)
gastrin 14
gastrin tetradecapeptide
gastrin-14
minigastrin
SHG14NS

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.